Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Brand Name: Vulcanchem
CAS No.: 61367-16-6
VCID: VC21551071
InChI: InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H
SMILES: COC(=O)C1CCC(CC1)N.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 157,21*36,45 g/mole

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

CAS No.: 61367-16-6

Cat. No.: VC21551071

Molecular Formula: C8H16ClNO2

Molecular Weight: 157,21*36,45 g/mole

* For research use only. Not for human or veterinary use.

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride - 61367-16-6

CAS No. 61367-16-6
Molecular Formula C8H16ClNO2
Molecular Weight 157,21*36,45 g/mole
IUPAC Name methyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H
Standard InChI Key NHAYDXCUCXRAMF-UHFFFAOYSA-N
SMILES COC(=O)C1CCC(CC1)N.Cl
Canonical SMILES COC(=O)C1CCC(CC1)N.Cl

Physical and Chemical Properties

Structural Characteristics

The compound features a cyclohexane ring backbone with two key functional groups in trans configuration:

  • An amino group (-NH2) providing basic properties and nucleophilic character

  • A methyl carboxylate group (-COOCH3) offering sites for further functionalization

The trans stereochemistry significantly influences its three-dimensional structure, reactivity patterns, and biological interactions. This specific stereochemical arrangement distinguishes it from similar compounds and makes it valuable in stereoselective syntheses.

Physical Properties

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride appears as a white to yellow crystalline solid. It demonstrates good water solubility due to its salt form, which enhances its utility in various laboratory applications. The salt formation also improves stability compared to the free base form .

Identification Parameters

The following table summarizes key identification parameters from authoritative sources:

ParameterValueSource
CAS Number61367-07-5
Alternative CAS61367-16-6
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
MDL NumberMFCD08274538
InChI KeyNHAYDXCUCXRAMF-UHFFFAOYSA-N
FormCrystalline solid
Purity (Commercial)≥98.0%

Synthesis Methods

Laboratory Synthesis

The synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride typically employs esterification of trans-4-aminocyclohexanecarboxylic acid with methanol under acidic conditions. A well-documented synthetic route involves:

  • Reaction of trans-4-aminocyclohexanecarboxylic acid with methanol

  • Addition of thionyl chloride (SOCl2) as a catalyst

  • Initial cooling of the reaction mixture to -10°C

  • Gradual warming to ambient temperature

  • Heating at reflux for one hour

  • Cooling and concentrating to obtain the final product

This method reportedly achieves a high yield of approximately 96.1%.

Alternative Synthetic Approaches

Another reported method involves refluxing trans-4-aminocyclohexanecarboxylic acid hydrochloride with concentrated HCl in ethanol at 60°C overnight. This approach achieves yields of approximately 98% after azeotropic removal of water. Purification typically employs recrystallization from ethanol or toluene to ensure high purity and removal of the cis isomer, which is critical due to the compound's stereospecific reactivity in downstream applications.

Industrial Production

Industrial production follows similar synthetic routes but at larger scales. These processes typically involve:

  • Use of industrial-grade reagents and equipment

  • Precise control over reaction parameters (temperature, pressure, pH)

  • Optimization for high yield and purity

  • Scaled-up purification techniques, including recrystallization

  • Quality control measures to ensure consistent product specifications

Applications and Uses

Pharmaceutical Applications

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride serves primarily as an intermediate in pharmaceutical synthesis. Its applications include:

  • Building block for active pharmaceutical ingredients (APIs)

  • Precursor in drug development programs targeting:

    • Metabolic disorders, particularly diabetes

    • Neurological conditions

    • Other therapeutic areas requiring specific stereochemistry

Chemical Research Applications

In chemistry research, this compound demonstrates versatility as:

  • A key intermediate in organic synthesis

  • A component in the creation of compound libraries for screening programs

  • A stereochemically defined building block for complex molecule synthesis

  • A model compound for studying reaction mechanisms and stereochemical effects

Biological Research

The compound and its derivatives facilitate several areas of biological research:

  • Studies of biochemical pathways and enzyme interactions

  • Investigation of neurotransmitter systems modulation

  • Exploration of structure-activity relationships in drug development

  • Examination of stereoselective biological processes

Biological Activity and Mechanisms

Mechanisms of Action

The biological activity of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride involves several mechanisms:

  • Enzyme Interaction: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical reactions

  • Binding Affinity: Its structure allows binding to various biomolecules, potentially altering their function or stability

  • Stereoselective Interactions: The trans configuration enables specific interactions with biological targets that recognize this stereochemistry

Pharmacokinetic Profile

Though detailed pharmacokinetic data specifically for this compound is limited in available sources, its general profile likely includes:

  • Absorption: Rapid absorption facilitated by water solubility of the hydrochloride salt

  • Distribution: Distribution throughout body tissues, influenced by its moderate lipophilicity

  • Metabolism: Primary metabolism in the liver, potentially involving conjugation reactions

  • Excretion: Primarily through renal pathways as metabolites

Research Findings

Research has indicated potential applications of derivatives from this compound:

  • Neurotransmitter Modulation: Studies demonstrate that derivatives may enhance serotonin release in vitro, suggesting applications in treating mood disorders

  • Diabetes Treatment: Certain analogs exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting potential utility in managing blood glucose levels

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, including:

  • Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride (with cis configuration)

  • Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (with ethyl ester)

  • Trans-4-Aminocyclohexanecarboxylic acid (the parent carboxylic acid)

Comparative Analysis

The following table compares key properties of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride with related compounds:

CompoundStructure TypeDistinguishing FeaturesRelative Reactivity
Methyl trans-4-Aminocyclohexanecarboxylate HydrochlorideTrans isomerMethyl ester, trans configurationReference compound
Methyl cis-4-Aminocyclohexanecarboxylate HydrochlorideCis isomerDifferent spatial arrangement affecting reactivityDifferent stereoselectivity profile
Ethyl trans-4-Aminocyclohexanecarboxylate HydrochlorideTrans isomer with ethyl esterLarger ester groupModified steric hindrance
(1R,4R)-Methyl 4-aminocyclohexanecarboxylate HydrochlorideDefined stereocenterSpecific absolute configurationEnantioselective reactions

The unique trans stereochemistry of the title compound significantly influences its reactivity patterns and biological interactions compared to stereoisomers and structural analogs.

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